molecular formula C37H50N2O10 B1239627 Methyllycaconitine

Methyllycaconitine

Cat. No.: B1239627
M. Wt: 682.8 g/mol
InChI Key: XLTANAWLDBYGFU-VTLKBQQISA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Table 1: Key Synthetic Routes for MLA Side-Chain Derivatives

Reaction TypeConditionsReagents/SubstratesOutcome/ProductReference
Neat fusion synthesis140°C, N₂, 24 hAnthranilic acid + Citraconic anhydrideMethylsuccinimido anthranilate (13 )
Esterification (Lappaconitine)Reflux in THF, 4 hAnthranilic acid + Acetic anhydrideAcetylated anthranilate (11 )
Chiral hydrogenationRh(COD)Cl₂, BPPM ligand, H₂ (50 psi)Intermediate 12 S-enantiomer of 13

Table 2: Stereochemical Outcomes and NMR Analysis

ObservationExperimental ConditionInterpretationCitation
Doubled ¹³C NMR signals25°C in CDCl₃Steric clash between carboxylic acid and methylsuccinimide moieties
Signal coalescence55°C in CDCl₃Increased thermal energy overcomes rotational barrier
Persistent doubling in CD₃OD25°C in methanol-d₄Confirms steric hindrance (not H-bonding)

Functionalization of the AE-Bicyclic Core

Simplified AE-bicyclic analogues (14–21 ) were synthesized to probe structure-activity relationships:

Table 3: Antagonist Activity of MLA Analogues

AnalogueStructural Modificationα7 nAChR Inhibition (1 nM ACh)Efficacy vs. MLA (1 )
16 Neopentyl ester + piperidine53.2 ± 1.9% residual response15.7× less potent
MLA (1 )Native structure3.4 ± 0.2% residual responseBaseline (IC₅₀ = 2 nM)

Data from electrophysiological assays on human α7 nAChRs

Implications for Drug Design

MLA’s neopentyl ester and piperidine side-chains are critical for potency. While simplified analogues like 16 show measurable antagonist activity (53% residual response), they remain markedly less potent than native MLA (3.4% residual response) . This highlights the necessity of preserving MLA’s intricate stereochemistry and side-chain interactions for optimal receptor binding.

Experimental data underscore the balance between synthetic accessibility and bioactivity, guiding future optimizations of norditerpenoid alkaloid-based therapeutics.

Scientific Research Applications

Neuropharmacological Applications

1. Cognitive Dysfunction Studies

Methyllycaconitine has been utilized to investigate cognitive dysfunction in animal models. Studies have shown that MLA can induce cognitive deficits comparable to those caused by scopolamine, a well-known muscarinic antagonist. In experiments, MLA administration led to a significant reduction in spontaneous alternation behavior in mice, indicating impaired cognitive function. Notably, treatments with donepezil and galantamine effectively reversed MLA-induced deficits, suggesting its utility in understanding cognitive disorders and testing new therapeutic agents targeting α7 nAChR .

2. Nicotine Dependence Research

Research has demonstrated that this compound plays a crucial role in nicotine dependence studies. In a study involving rats, pretreatment with high doses of MLA significantly reduced nicotine self-administration behaviors, highlighting its potential as a tool for exploring the reinforcing effects of nicotine and the mechanisms underlying nicotine withdrawal . This aspect of MLA research is vital for developing strategies to combat nicotine addiction.

Therapeutic Potential

1. Alzheimer's Disease

This compound has shown promise in preclinical models related to Alzheimer's disease (AD). It appears to alleviate cytotoxic effects induced by amyloid-beta peptides, potentially through the inhibition of autophagy pathways linked to neuronal damage. The ability of MLA to protect against Aβ-induced toxicity positions it as a candidate for further exploration as a therapeutic agent for AD .

2. Spastic Paralysis Treatment

MLA has been investigated for its potential therapeutic applications in treating spastic paralysis. Its antagonistic action on nicotinic receptors may help modulate neuromuscular activities and provide symptomatic relief in conditions characterized by muscle spasticity . While more research is needed to establish effective treatment protocols, initial findings are encouraging.

Insecticidal Properties

This compound exhibits insecticidal properties, making it an interesting compound for agricultural applications. Its toxicity towards certain insect species suggests potential use as a natural pesticide, contributing to integrated pest management strategies .

Summary of Key Findings

Application AreaFindings
Cognitive Dysfunction Induces cognitive deficits; reversible by donepezil and galantamine .
Nicotine Dependence Reduces nicotine self-administration in rats; aids understanding of addiction mechanisms .
Alzheimer's Disease Protects against Aβ-induced cytotoxicity; potential therapeutic tool .
Spastic Paralysis Treatment Investigated for symptomatic relief; requires further research .
Insecticidal Properties Exhibits toxicity towards insects; potential use as a natural pesticide .

Q & A

Basic Research Questions

Q. What are the primary biochemical mechanisms of methyllycaconitine (MLA) in modulating nicotinic acetylcholine receptors (nAChRs)?

MLA is a selective antagonist of α7-subtype nAChRs, binding competitively to inhibit acetylcholine-mediated ion channel opening. Its specificity arises from structural interactions with the receptor’s orthosteric site, which can be validated using radioligand binding assays (e.g., [³H]-MLA displacement) and electrophysiological recordings in α7-expressing cell lines . Methodologically, knockout models (e.g., α7 nAChR-deficient mice) are critical to confirm receptor specificity .

Q. How should researchers document MLA use in experimental protocols to ensure reproducibility?

Include MLA’s source (manufacturer, catalog number), purity (>98% by HPLC), batch-specific COA, and storage conditions (e.g., -20°C in citrate buffer). Doses should be justified via dose-response curves, with vehicle controls (e.g., citrate buffer alone) to rule out solvent effects. Refer to ICMJE standards for chemical documentation .

Q. What are the key in vivo models for studying MLA’s effects on cognitive functions?

Rodent models of spatial memory (e.g., Morris water maze) and fear conditioning are standard. MLA is administered intracerebroventricularly or systemically, with dose ranges (0.1–10 mg/kg) validated for α7 nAChR blockade. Long-term memory enhancement in carotid artery occlusion models highlights its context-dependent effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in MLA’s reported efficacy across neuroprotection studies?

Discrepancies may arise from differences in species, administration routes, or disease models (e.g., Alzheimer’s vs. ischemic injury). A systematic review approach (PRISMA guidelines) should assess confounding variables like dosing schedules and co-administered drugs. Meta-analyses require homogeneity in outcome measures (e.g., neuronal survival rates) .

Q. What experimental designs are optimal for isolating MLA’s α7 nAChR antagonism from off-target effects?

Use dual approaches:

  • Pharmacological validation : Co-application with α7 agonists (e.g., PNU-120596) to test reversibility.
  • Genetic validation : Compare wild-type and α7 nAChR knockout models in behavioral or electrophysiological assays . Include negative controls (e.g., α4β2 nAChR-selective antagonists) to exclude cross-reactivity.

Q. How can synthetic analogs of MLA improve receptor subtype specificity or pharmacokinetic properties?

Structural modifications, such as replacing the (S)-2-methylsuccinimidobenzoyl group with cyclohexyl or phenyl variants, alter binding affinity. Synthesis protocols involve acylation of lycoctonine derivatives, followed by purity validation via NMR and mass spectrometry. In silico docking studies (e.g., AutoDock Vina) predict analog-receptor interactions .

Q. What statistical methods address variability in MLA’s dose-response relationships across studies?

Apply mixed-effects models to account for inter-study heterogeneity. Sensitivity analyses should exclude outliers, and Bayesian meta-regression can adjust for covariates like animal age or strain. Report 95% confidence intervals for EC₅₀ values .

Q. Methodological Best Practices

Q. How should raw data from MLA experiments be curated for transparency?

  • Appendices : Include raw electrophysiological traces, HPLC chromatograms, and behavioral scoring sheets.
  • Metadata : Document equipment settings (e.g., patch-clamp amplifier parameters) and environmental controls (e.g., room temperature during trials) .

Q. What ethical guidelines apply to MLA studies involving animal models?

Follow ARRIVE 2.0 guidelines for reporting, including sample size justification (power analysis) and humane endpoints (e.g., maximal tumor size in oncological models). IACUC protocols must detail MLA’s potential adverse effects (e.g., seizures at high doses) .

Q. How can conflicting findings about MLA’s role in synaptic plasticity be reconciled?

Conduct a multi-lab replication study using standardized protocols (e.g., identical MLA batches, C57BL/6 mice). Pre-register hypotheses and analysis plans to reduce bias. Confounders like stress hormone levels (corticosterone) should be measured and controlled .

Properties

Molecular Formula

C37H50N2O10

Molecular Weight

682.8 g/mol

IUPAC Name

[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C37H50N2O10/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3/t19-,21+,22+,24-,25-,27+,28-,29+,30-,33-,34-,35+,36-,37+/m0/s1

InChI Key

XLTANAWLDBYGFU-VTLKBQQISA-N

SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C

Synonyms

methyllycaconitine
methyllycaconitine hydrochloride
methyllycaconitine hydroiodide

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid
3-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid
Methyllycaconitine
3-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid
3-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid
Methyllycaconitine
3-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid
3-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid
Methyllycaconitine
3-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid
Methyllycaconitine
3-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid
Methyllycaconitine
3-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid
Methyllycaconitine

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